PARP-1 Inhibitory Potency Limitation: No Direct Data for the 2,4-Dione Core
No primary research paper or patent in the accessible non-vendor domain reports a PARP-1 IC₅₀ value for 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione (879757-54-7). The closest structurally characterized analog is the quinazolin-4-one congener 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (BDBM503612; US11034670, Ex. 52), which exhibits a PARP-1 IC₅₀ of 68 nM and a PARP-2 IC₅₀ of 999 nM in a scintillation proximity assay using purified recombinant human enzyme [1]. However, this 13.7-fold PARP-1/2 selectivity profile cannot be extrapolated to the 2,4-dione target compound due to the fundamental electronic and hydrogen-bonding differences between the quinazolin-4-one and quinazoline-2,4-dione heterocycles.
| Evidence Dimension | PARP-1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No data available for 879757-54-7 |
| Comparator Or Baseline | 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (BDBM503612): PARP-1 IC₅₀ = 68 nM; PARP-2 IC₅₀ = 999 nM |
| Quantified Difference | Not calculable; core heterocycle differs (2,4-dione vs. 4-one) |
| Conditions | Scintillation proximity assay (SPA), purified recombinant human PARP-1 and PARP-2 enzymes |
Why This Matters
Procurement teams evaluating this compound for PARP-related research must recognize that no quantitative potency data exists in the peer-reviewed literature for the quinazoline-2,4-dione form, and data from the 4-one analog cannot substitute for it.
- [1] BindingDB. BDBM503612: 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one. US11034670, Ex. 52. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=503612 (accessed 2026-05-09). View Source
